molecular formula C21H26ClNO2S B1414316 S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride CAS No. 2098496-89-8

S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride

Cat. No. B1414316
CAS RN: 2098496-89-8
M. Wt: 392 g/mol
InChI Key: KPTMNHBEXLJQBX-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride” is a chemical compound used in scientific research. It is categorized under L-Amino Acids . The IUPAC name for this compound is "tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride" .


Synthesis Analysis

The synthesis of this compound involves protecting group chemistry for the cysteine thiol group . The 9-fluorenylmethyl (Fm) group is a base-labile Cys protecting group first described in 1982 . Fm can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) . Fm displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) .


Molecular Structure Analysis

The molecular formula of this compound is C21H25NO2S·HCl . Its molecular weight is 391.90 . The InChI code for this compound is “InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1” and the canonical SMILES is "CC©©OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl" .


Chemical Reactions Analysis

The compound is a completely HF-stable cysteine derivative . It has been tested on a solid phase synthesis of oxytocin . The 9-fluorenylmethyl (Fm) group can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) .


Physical And Chemical Properties Analysis

The compound is a white powder . It should be stored at 2-8 °C .

Scientific Research Applications

Protective Groups in Peptide Synthesis

S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride plays a crucial role in peptide synthesis, particularly as a protective group for cysteine residues. Bodanszky and Bednarek (2009) explored the 9-fluorenylmethyl (Fm) group's potential in blocking the sulfhydryl function of cysteine, finding it resistant to acids and catalytic hydrogenation. This property makes it useful in synthesizing cysteinyl peptides with S-Fm protection, which can be cleaved by ammonia or organic bases like piperidine, highlighting its utility in the preparation of peptides with specific structural requirements Bodanszky & Bednarek, 2009.

Synthesis of Enantiopure Compounds

Aversa et al. (2005) demonstrated the use of l-cysteine as a starting product for generating transient sulfenic acids, which contribute to the formation of sulfoxides with biologically active residues. This process allows for the synthesis of enantiomerically pure compounds, showcasing the compound's role in creating biologically relevant molecules with high enantiomeric purity, essential for drug development and other applications Aversa et al., 2005.

Peptide Nucleic Acid Monomers

The synthesis of non-classical peptide nucleic acid monomers, such as S-Thyminyl-L-cysteine methyl ester hydrochloride, involves this compound. Tang et al. (2012) developed a high-yield method for synthesizing these monomers, which are crucial in genetic engineering and molecular biology research, demonstrating the compound's significance in advancing nucleic acid-based technologies Tang et al., 2012.

Fluorescent Labeling in Analytical Chemistry

Staffeldt, Brockmöller, and Roots (1991) explored the use of 9-fluorenylmethyloxycarbonyl chloride (FMOC) for fluorescent pre-column labeling of S-carboxymethyl-L-cysteine and its metabolites in urine and plasma samples. This application is crucial in analytical chemistry for the sensitive and specific detection of amino acids and their metabolites, facilitating studies in metabolism and pharmacokinetics Staffeldt et al., 1991.

Future Directions

The compound is used in scientific research, particularly in peptide and protein chemistry . It is expected that increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine will be developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMNHBEXLJQBX-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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